molecular formula C20H22ClN3O3S B2861461 1-(4-chlorophenyl)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclopentanecarboxamide CAS No. 2034586-74-6

1-(4-chlorophenyl)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclopentanecarboxamide

Cat. No.: B2861461
CAS No.: 2034586-74-6
M. Wt: 419.92
InChI Key: ILCJHILNIJDEGS-UHFFFAOYSA-N
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Description

This compound features a cyclopentanecarboxamide core substituted with a 4-chlorophenyl group at the 1-position and a 1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl moiety at the amide nitrogen.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O3S/c1-23-17-10-9-16(13-18(17)24(2)28(23,26)27)22-19(25)20(11-3-4-12-20)14-5-7-15(21)8-6-14/h5-10,13H,3-4,11-12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILCJHILNIJDEGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)C3(CCCC3)C4=CC=C(C=C4)Cl)N(S1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Ring Size

  • Cyclopentane vs. Cyclopropane: The target compound’s cyclopentanecarboxamide core contrasts with cyclopropanecarboxamide derivatives (e.g., compound 72 in ).
  • Thiadiazol vs. Thiazole/Imidazole :
    The benzo[c][1,2,5]thiadiazol system differs from thiazole (e.g., compound 89 in ) or imidazole () rings. The sulfonyl groups in thiadiazol enhance polarity and acidity, possibly improving solubility and target binding compared to sulfur-containing heterocycles without oxidized sulfur .

Substituent Effects

  • 4-Chlorophenyl vs. Other Aryl Groups: The 4-chlorophenyl group in the target compound is structurally analogous to substituents in fungicides like metconazole and triticonazole (), where chlorine’s electron-withdrawing effects stabilize aromatic rings and enhance membrane penetration.
  • Sulfonyl vs. Methylthio/Methoxy :
    The 2,2-dioxido group in the thiadiazol ring contrasts with methylthio (e.g., compound 89 ) or methoxy substituents (). Sulfonyl groups are stronger hydrogen-bond acceptors, which could improve target affinity but reduce blood-brain barrier penetration compared to lipophilic methylthio groups .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Functional Groups Potential Applications References
Target Compound Cyclopentanecarboxamide 4-Chlorophenyl, Benzo[c]thiadiazol-5-yl Sulfonyl, Chloro Agrochemicals/Pharmaceuticals
72 () Cyclopropanecarboxamide Benzodioxol-5-yl, Thiazol-2-yl Dioxolane, Methoxy Drug discovery
89 () Thiazole Biphenyl-4-carbonyl, Methylthio Carbonyl, Methylthio Antimicrobial
Metconazole () Cyclopentanol 4-Chlorophenyl, Triazol-1-ylmethyl Hydroxyl, Triazole Fungicide

Research Implications and Limitations

While structural analogs provide insights into the target compound’s properties, direct pharmacological or crystallographic data (e.g., binding affinities, stability studies) are absent in the evidence. Future work should prioritize:

  • Activity Screening : Compare IC₅₀ values against fungal pathogens or enzymatic targets.
  • Crystallography : Use SHELX programs () to resolve 3D conformation and intermolecular interactions .
  • SAR Studies : Systematically vary ring size (cyclopentane vs. cyclohexane) and substituents (e.g., replacing chloro with fluoro) to refine bioactivity .

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